Thieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
Thieno[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their various chemical and biological applications .
Synthesis Analysis
The synthesis of Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives involves several steps. For instance, one method involves the reaction of substituted aldehydes with HCl in DMF under reflux conditions, followed by reaction with POCl3 and then with morpholine . Another method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .
Molecular Structure Analysis
The molecular structure of Thieno[2,3-d]pyrimidine-6-carboxylic acid is characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The carboxylic acid group is attached to the 6-position of the pyrimidine ring .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions due to the presence of the carboxylic acid group and the reactive sites on the thieno[2,3-d]pyrimidine core . For example, it can react with amines to form amides, or with alcohols to form esters .
Scientific Research Applications
1. Antimicrobial Activity
- Methods of Application : The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine .
- Results or Outcomes : The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .
2. Anti-inflammatory Activities
- Methods of Application : Synthesis and anti-inflammatory activities of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs have been reported .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Biological Evaluation
- Methods of Application : The biological evaluation showed that 12e can significantly affect lymphoma cell morphology, and induce the apoptosis of SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .
- Results or Outcomes : These findings indicated that 12e would be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors .
4. Anticancer Activity
- Methods of Application : The biological evaluation showed that one of the derivatives can significantly affect lymphoma cell morphology, induce the apoptosis of SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .
- Results or Outcomes : These findings indicated that the derivative would be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors .
5. Chemical Research
- Summary of Application : Thieno[2,3-d]pyrimidine-6-carboxylic acid is used in chemical research, particularly in the synthesis of novel derivatives combining thieno[2,3-d]pyrimidine fragments .
- Methods of Application : The synthesis of the starting 3,5-dimethyl-4-oxo-2-thioxo-1 H-thieno[2,3-d]pyrimidine-6-carboxylic acid was carried out by hydrolysis of the previously reported and readily available ethyl ester .
- Results or Outcomes : The construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1 H -thieno [2,3- d ]pyrimidine-6-carboxylic acid, which was used as the pivotal intermediate .
Safety And Hazards
While specific safety and hazard information for Thieno[2,3-d]pyrimidine-6-carboxylic acid is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Future Directions
The future directions for research on Thieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives could include further exploration of their potential as therapeutic agents, particularly in the context of cancer treatment . Additionally, the development of new synthetic methods and the study of their mechanism of action could also be areas of interest .
properties
IUPAC Name |
thieno[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-1-4-2-8-3-9-6(4)12-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACJQZHGTLOKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271079 | |
Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-d]pyrimidine-6-carboxylic acid | |
CAS RN |
1337882-43-5 | |
Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337882-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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